2-Pyridylacetic--d2 Acid-OD DCl
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Overview
Description
2-Pyridylacetic–d2 Acid-OD DCl is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, including its stability and the ability to trace its path in various chemical reactions. The presence of deuterium makes it particularly useful in studies involving isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridylacetic–d2 Acid-OD DCl typically involves the introduction of deuterium into the pyridylacetic acid structure. One common method is the deuteration of pyridylacetic acid using deuterated reagents under controlled conditions. The reaction is usually carried out in the presence of a deuterium source, such as deuterated water (D2O) or deuterated chloroform (CDCl3), and a catalyst to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of 2-Pyridylacetic–d2 Acid-OD DCl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to ensure efficient deuteration. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Pyridylacetic–d2 Acid-OD DCl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridylacetic acid derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and the use of solvents like dichloromethane (CH2Cl2) or ethanol (C2H5OH) .
Major Products
The major products formed from these reactions include various pyridylacetic acid derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
2-Pyridylacetic–d2 Acid-OD DCl has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotopic labeling studies to track reaction pathways and mechanisms.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Utilized in drug development and pharmacokinetic studies to investigate the distribution and metabolism of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes
Mechanism of Action
The mechanism of action of 2-Pyridylacetic–d2 Acid-OD DCl involves its interaction with molecular targets through isotopic effects. The presence of deuterium alters the compound’s vibrational frequencies, which can influence reaction rates and pathways. This isotopic effect is particularly useful in studying reaction mechanisms and understanding the behavior of deuterated compounds in different environments .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Pyridylacetic–d2 Acid-OD DCl include:
2-Pyridylacetic Acid: The non-deuterated form of the compound.
2-Pyridylacetic-alpha,alpha-d2 Acid: Another deuterated variant with deuterium atoms at different positions.
Pyridylacetic Acid Derivatives: Various derivatives with different functional groups attached to the pyridylacetic acid structure
Uniqueness
The uniqueness of 2-Pyridylacetic–d2 Acid-OD DCl lies in its deuterium content, which provides distinct advantages in isotopic labeling studies. The presence of deuterium allows for precise tracking of the compound in chemical reactions and biological systems, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C7H8ClNO2 |
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Molecular Weight |
177.62 g/mol |
IUPAC Name |
(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-2-ylacetate |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-3-1-2-4-8-6;/h1-4H,5H2,(H,9,10);1H/i5D2;/hD2 |
InChI Key |
MQVISALTZUNQSK-LFWFLCBASA-N |
Isomeric SMILES |
[2H]C([2H])(C1=CC=CC=N1)C(=O)O[2H].[2H]Cl |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)O.Cl |
Origin of Product |
United States |
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